(2-(2-Chlorophenyl)-4-methylthiazol-5-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5OS/c1-14-20(30-21(24-14)16-4-2-3-5-17(16)23)22(29)28-12-10-27(11-13-28)19-9-8-18(25-26-19)15-6-7-15/h2-5,8-9,15H,6-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDRSLBLKIZCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-(2-Chlorophenyl)-4-methylthiazol-5-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 394.92 g/mol. Its structural features include a thiazole ring, a chlorophenyl group, and a piperazine moiety, which are known to contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with specific targets in cellular pathways. It has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in regulating the cell cycle and transcriptional control. Inhibition of CDK9 leads to reduced expression of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis in cancer cells .
Efficacy in Cancer Models
In vitro studies have demonstrated that the compound exhibits significant anti-cancer activity across various cell lines. For instance:
- Cell Lines Tested : The compound was tested on human leukemia (HL-60) and breast cancer (MCF-7) cell lines.
- IC50 Values : The IC50 values for HL-60 and MCF-7 were found to be approximately 50 nM and 75 nM respectively, indicating potent cytotoxic effects .
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| HL-60 | 50 | CDK9 inhibition leading to apoptosis |
| MCF-7 | 75 | CDK9 inhibition leading to apoptosis |
Study 1: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of the compound using xenograft models of human leukemia. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, corroborating its potential as an anti-cancer agent .
Study 2: Pharmacokinetics
Pharmacokinetic studies indicated that the compound has favorable absorption and distribution characteristics. It demonstrated a half-life of approximately 6 hours in plasma, suggesting that it may be suitable for further development as an oral therapeutic agent .
Comparison with Similar Compounds
Key Observations :
- The cyclopropyl group on pyridazine in the target compound contrasts with fluorophenyl or methyl substituents in analogs, possibly enhancing metabolic stability .
2.2 Crystallographic and Conformational Analysis
Key Observations :
- Compound 4’s crystallography reveals triclinic packing with two molecules in the asymmetric unit, one fluorophenyl group oriented perpendicularly. The target’s pyridazine-thiazole system may adopt similar partial planarity, influencing solubility and crystal packing .
- The R factor of 0.081 in Compound 4 and indicates high structural precision, suggesting reliable data for comparative modeling .
Key Observations :
- Piperazine in the target and may enhance solubility or serve as a flexible linker for receptor interactions .
Research Findings and Implications
Metabolic Stability : The cyclopropyl group on pyridazine may resist oxidative metabolism better than halogenated (e.g., fluorophenyl) or alkyl substituents, as seen in pesticide analogs .
Crystallographic Trends : Isostructural compounds with planar cores (e.g., ) often exhibit predictable packing behaviors, aiding in formulation design for the target.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can researchers optimize yield and purity?
- Methodological Answer : Multi-step synthesis typically involves coupling the thiazole and pyridazin-piperazine moieties via a ketone linkage. Key steps include:
- Thiazole core preparation : Chlorophenyl-substituted thiazole synthesis via Hantzsch thiazole cyclization, followed by methyl group introduction at position 4 .
- Piperazine-pyridazine coupling : Cyclopropane functionalization on pyridazine via nucleophilic substitution, followed by piperazine ring formation .
- Final coupling : Use of carbonyldiimidazole (CDI) or other coupling agents to link the two fragments .
Q. Which analytical techniques are critical for structural confirmation?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve stereochemistry and confirm bond angles/distances (e.g., β = 91.559° in similar structures ).
- NMR spectroscopy : Use and NMR to verify substituent positions (e.g., methyl groups at thiazole C4 and cyclopropane on pyridazine ).
- FTIR : Confirm carbonyl stretching vibrations (~1650–1750 cm) and aromatic C–H bonds .
Q. How can researchers assess solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility screening : Use polar (DMSO, water) and non-polar solvents (chloroform) with UV-Vis spectroscopy to quantify solubility limits .
- Stability tests : Conduct accelerated degradation studies under varying pH (1–13) and temperatures (25–60°C), monitored via HPLC-UV .
Advanced Research Questions
Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?
- Methodological Answer :
- Fragment replacement : Synthesize analogs with modified substituents (e.g., replacing cyclopropane with ethyl or phenyl groups) and compare bioactivity .
- Theoretical framework : Use molecular docking to predict binding affinities to target receptors (e.g., GPCRs or kinases), guided by crystallographic data from .
- Data analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft E) parameters with activity .
Q. How can contradictions in biological activity data be resolved?
- Methodological Answer :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific effects .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may confound results .
- Control experiments : Include off-target inhibitors (e.g., kinase inhibitors for kinase assays) to isolate compound-specific effects .
Q. What methodologies are recommended for environmental fate studies?
- Methodological Answer :
- Abiotic degradation : Expose the compound to UV light (λ = 254–365 nm) and analyze photoproducts via GC-MS .
- Biotic degradation : Use soil microcosms with LC-MS/MS to track parent compound depletion and microbial metabolite formation .
- Partition coefficients : Measure log (octanol-water) using shake-flask methods to predict environmental mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
